α-Amylase Inhibitory Potency – Scaffold-Class Comparison vs. Acarbose
The benzodioxole–acrylamide scaffold, of which the target compound is a representative, has demonstrated sub-micromolar α-amylase inhibition. The N-4-(2-thienyl)phenyl analog IHBY56 inhibited porcine pancreatic α-amylase with an IC50 of 0.99 µM, surpassing the clinical reference inhibitor acarbose (IC50 = 1.53 µM) by 1.55-fold [1]. This establishes a class-level potency advantage for benzodioxole–acrylamide hybrids over the standard-of-care comparator. The target compound's piperidine-bearing N-aryl group is hypothesized to further modulate potency through altered electronic and steric effects, though direct IC50 data for this specific compound remain to be published.
| Evidence Dimension | α-Amylase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not determined for this specific compound; scaffold analog IHBY56 IC50 = 0.99 µM |
| Comparator Or Baseline | Acarbose IC50 = 1.53 µM |
| Quantified Difference | Scaffold analog IHBY56 is 1.55-fold more potent than acarbose |
| Conditions | Porcine pancreatic α-amylase; starch substrate; preincubation 10 min |
Why This Matters
Demonstrates that the benzodioxole–acrylamide core can outperform the clinical gold-standard α-amylase inhibitor, serving as a superior starting point for lead optimization.
- [1] Hawash, M. et al. Structure-guided design of Benzodioxole–acrylamide hybrids as potent and low-toxicity α-amylase inhibitors: Integration of MicroED and molecular docking analyses. Journal of Molecular Structure, 2026, 1368, 146300. View Source
